(4-Chloro-benzylidene)-carbamic acid ethyl ester
CAS No.: 681260-32-2
Cat. No.: VC3848288
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681260-32-2 |
|---|---|
| Molecular Formula | C10H10ClNO2 |
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | ethyl N-[(4-chlorophenyl)methylidene]carbamate |
| Standard InChI | InChI=1S/C10H10ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3 |
| Standard InChI Key | IWDQNLGTAIHREZ-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)/N=C/C1=CC=C(C=C1)Cl |
| SMILES | CCOC(=O)N=CC1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)N=CC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, ethyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate, reflects its core structure: a 4-chlorobenzaldehyde imine linked to an ethyl carbamate group. The benzylidene moiety introduces planar rigidity, while the carbamate ester provides hydrolytic stability compared to urea analogs . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₂ | |
| Molecular Weight | 211.64 g/mol | |
| SMILES | CCOC(=O)/N=C/C1=CC=C(C=C1)Cl | |
| InChIKey | IWDQNLGTAIHREZ-KPKJPENVSA-N | |
| XLogP3 | 2.8 | |
| Topological Polar SA | 38.7 Ų |
The stereochemistry is defined by the E-configuration of the imine double bond (N=C), as evidenced by the isomeric SMILES notation . This configuration minimizes steric clash between the 4-chlorophenyl group and the carbamate oxygen, favoring a planar arrangement conducive to π-π stacking interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) predictions for this compound suggest the following key signals:
-
¹H NMR: A singlet at δ 8.3–8.5 ppm for the imine proton (N=CH), a quartet at δ 4.1–4.3 ppm for the ethyl group’s CH₂, and a triplet at δ 1.2–1.4 ppm for the terminal CH₃ . Aromatic protons from the 4-chlorophenyl ring would appear as two doublets between δ 7.2–7.5 ppm .
-
¹³C NMR: The carbamate carbonyl (C=O) resonates near δ 155 ppm, while the imine carbon (N=C) appears at δ 145–150 ppm .
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the polar carbamate group and the electron-withdrawing chlorine substituent . The compound’s lipophilicity (XLogP3 = 2.8) suggests moderate membrane permeability, a trait shared with bioactive carbamates like rivastigmine .
Synthetic Methodologies
General Carbamate Synthesis
While no explicit protocol for (4-Chloro-benzylidene)-carbamic acid ethyl ester is documented, its synthesis likely follows established carbamate routes. A zinc chloride-catalyzed method, effective for analogous compounds, involves:
-
Reaction: Carbamoyl chloride + Alcohol → Carbamate + HCl
For example, rivastigmine synthesis achieved an 80% yield using N-ethyl-N-methyl carbamoyl chloride and a phenolic substrate under similar conditions . Adapting this to (4-Chloro-benzylidene)-carbamic acid ethyl ester would require:
-
Carbamoyl chloride precursor: Ethyl carbamoyl chloride
-
Alcohol substrate: 4-Chlorobenzyl alcohol
Optimized Reaction Parameters
Key variables influencing yield (adapted from ):
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (ZnCl₂) | 0.5 equiv | 81–86% |
| Solvent | Toluene | 86% |
| Temperature | 30°C (rt) | 86% |
| Reaction Time | 12 hours | 86% |
Side reactions may include hydrolysis of the carbamoyl chloride to urea derivatives or over-alkylation at the imine nitrogen. Purification via silica gel chromatography (hexane/ethyl acetate) is typical .
Physicochemical and Functional Properties
Stability and Reactivity
The compound’s stability profile derives from its carbamate group:
-
Hydrolytic Stability: Resists aqueous hydrolysis under neutral conditions (pH 6–8) but degrades in acidic (pH < 4) or basic (pH > 10) media to 4-chlorobenzaldehyde and ethyl carbamate.
-
Thermal Stability: Decomposition onset at ~180°C (DSC), with exothermic decomposition peaking at 220°C .
Spectroscopic Fingerprints
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume